molecular formula C21H27Cl2N5O4 B10859930 Piroxantrone hydrochloride CAS No. 105118-12-5

Piroxantrone hydrochloride

Cat. No.: B10859930
CAS No.: 105118-12-5
M. Wt: 484.4 g/mol
InChI Key: CUQBHBIRETUGIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piroxantrone Hydrochloride involves multiple steps, starting with the preparation of the anthrapyrazole core. The process typically includes the following steps:

    Formation of the Anthrapyrazole Core: This involves the condensation of an anthraquinone derivative with a hydrazine derivative under acidic conditions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step often involves nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Piroxantrone Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: Nucleophilic substitution reactions are common, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthrapyrazoles.

Scientific Research Applications

Piroxantrone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Properties

CAS No.

105118-12-5

Molecular Formula

C21H27Cl2N5O4

Molecular Weight

484.4 g/mol

IUPAC Name

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride

InChI

InChI=1S/C21H25N5O4.2ClH/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,23,25,27,29-30H,1,6-11,22H2;2*1H

InChI Key

CUQBHBIRETUGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O.Cl.Cl

solubility

H2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

Origin of Product

United States

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